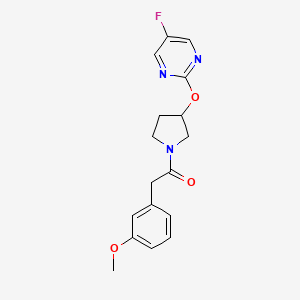

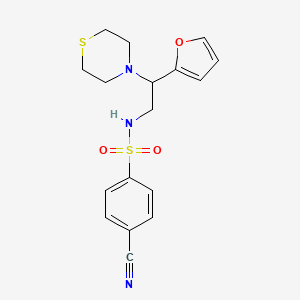

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

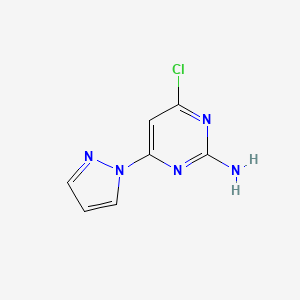

“2-Chloro-5-fluoropyrimidine” is a fluorinated building block . It has an empirical formula of C4H2ClFN2 and a molecular weight of 132.52 .

Synthesis Analysis

“2-Chloro-5-fluoropyrimidine” can be used as a starting material for the preparation of various compounds . For instance, it can be used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines in the presence of K2CO3, via a C-N bond-forming reaction .Molecular Structure Analysis

The SMILES string for “2-Chloro-5-fluoropyrimidine” is Fc1cnc(Cl)nc1 . The InChI is 1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H .Chemical Reactions Analysis

“2-Chloro-5-fluoropyrimidine” can be used to synthesize 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid, an intermediate used in the synthesis of benzamide scaffolds as potent antagonists against P2X7 receptors . It can also be used to synthesize 5-fluoro-2-cyano pyrimidine, a key intermediate used for the synthesis of a potent inhibitor of the JAK2 kinase .Physical And Chemical Properties Analysis

The refractive index of “2-Chloro-5-fluoropyrimidine” is 1.503 (lit.) and its density is 1.439 g/mL at 20 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Preclinical Profiling of P2X7 Antagonist

The compound has been utilized in the synthesis of novel P2X7 antagonists, which are promising for the treatment of mood disorders. A unique dipolar cycloaddition reaction/Cope elimination sequence was developed to access these compounds, highlighting the compound's role in creating molecules with significant preclinical efficacy. Compound 35, derived from this research, showed robust receptor occupancy and solubility, making it a candidate for clinical trials (Chrovian et al., 2018).

Antimicrobial Activity of Novel Schiff Bases

Another study focused on the antimicrobial properties of novel Schiff bases synthesized from the compound. Using a Gewald synthesis technique, these bases demonstrated significant in vitro activity, particularly against specific strains, underscoring the compound's potential in developing new antimicrobial agents (Puthran et al., 2019).

Voriconazole Synthesis

In the context of antifungal agents, the compound played a crucial role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal. This research illustrates the compound's application in creating drugs with significant clinical utility, particularly in treating invasive fungal infections (Butters et al., 2001).

Met Kinase Inhibitor Development

The compound contributed to the discovery and development of selective Met kinase inhibitors, which have shown promise in treating various types of cancer. One notable inhibitor demonstrated complete tumor stasis in preclinical models, emphasizing the compound's value in oncological research (Schroeder et al., 2009).

Safety and Hazards

“2-Chloro-5-fluoropyrimidine” is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It has hazard statements H302 - H314 and precautionary statements P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(3-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c1-23-14-4-2-3-12(7-14)8-16(22)21-6-5-15(11-21)24-17-19-9-13(18)10-20-17/h2-4,7,9-10,15H,5-6,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTRXCRUBPLRSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2774597.png)

![N-[2-(5-fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2774598.png)

![6-(4-chlorobenzyl)-8-(4-ethoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2774599.png)

![ethyl 4-[(1-oxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenecarboxylate](/img/structure/B2774600.png)

![methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate](/img/structure/B2774609.png)

![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)